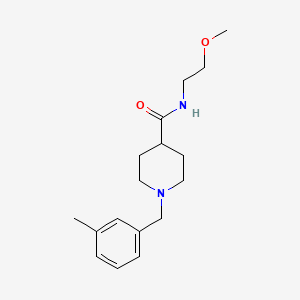![molecular formula C21H25N3O B4984591 3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)
3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is a synthetic compound that has gained significant attention in the field of scientific research. This compound is also known as MMPI, and it is a potent inhibitor of monoamine oxidase A (MAO-A) and B (MAO-B). MMPI has been extensively studied for its potential application in the treatment of various neurological disorders.
Wirkmechanismus
MMPI is a potent inhibitor of MAO-A and MAO-B, which are enzymes responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, MMPI increases the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects
MMPI has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and cognitive function. MMPI also has neuroprotective effects against oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMPI in lab experiments is its potent inhibitory effect on MAO-A and MAO-B. This allows researchers to study the effects of increased levels of monoamine neurotransmitters in the brain. However, one limitation of using MMPI is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MMPI. One area of research is the development of more potent and selective MAO inhibitors. Another area of research is the study of MMPI in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, the use of MMPI in combination with other drugs may also be explored for its potential synergistic effects.
Conclusion
In conclusion, MMPI is a synthetic compound that has gained significant attention in the field of scientific research. Its potent inhibitory effect on MAO-A and MAO-B has made it a promising candidate for the treatment of various neurological disorders. While there are limitations to its use in lab experiments, MMPI has shown great potential for future research and development.
Synthesemethoden
The synthesis of MMPI involves the condensation of 2-methyl-1H-indole with 4-(2-methoxyphenyl)-1-piperazine carboxylic acid, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of pure MMPI.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively studied for its potential application in the treatment of various neurological disorders. It has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. MMPI has also been studied for its potential use in the treatment of depression, anxiety, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-16-18(17-7-3-4-8-19(17)22-16)15-23-11-13-24(14-12-23)20-9-5-6-10-21(20)25-2/h3-10,22H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBTQLLMSDOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4984508.png)
![5-(4-chlorophenyl)-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4984515.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4984529.png)
![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![N-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4984564.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)



![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)

![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)